molecular formula C5H6F2O B010430 (Z)-3,4-Difluoro-3-pentene-2-one CAS No. 108642-94-0

(Z)-3,4-Difluoro-3-pentene-2-one

Katalognummer B010430
CAS-Nummer: 108642-94-0
Molekulargewicht: 120.1 g/mol
InChI-Schlüssel: HSVZGXGFJZETGV-HYXAFXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3,4-Difluoro-3-pentene-2-one is a fluorinated ketone compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of (Z)-3,4-Difluoro-3-pentene-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, (Z)-3,4-Difluoro-3-pentene-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development.

Biochemische Und Physiologische Effekte

Studies have shown that (Z)-3,4-Difluoro-3-pentene-2-one has significant biochemical and physiological effects. In vitro studies have demonstrated that (Z)-3,4-Difluoro-3-pentene-2-one can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (Z)-3,4-Difluoro-3-pentene-2-one can reduce tumor growth and improve survival rates in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

(Z)-3,4-Difluoro-3-pentene-2-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and versatility as a reagent. However, (Z)-3,4-Difluoro-3-pentene-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.

Zukünftige Richtungen

There are several future directions for research on (Z)-3,4-Difluoro-3-pentene-2-one. One area of focus is the development of new drugs based on (Z)-3,4-Difluoro-3-pentene-2-one for the treatment of inflammatory and cancer diseases. Another area of interest is the use of (Z)-3,4-Difluoro-3-pentene-2-one as a building block for the synthesis of new fluorinated materials with unique properties. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of (Z)-3,4-Difluoro-3-pentene-2-one, as well as to develop safer and more efficient methods for its synthesis and handling.
Conclusion
In conclusion, (Z)-3,4-Difluoro-3-pentene-2-one is a promising compound with significant potential applications in various fields. Its ease of synthesis, versatility, and unique properties make it an attractive candidate for drug development, materials science, and organic synthesis. However, further research is needed to fully understand its mechanism of action, potential side effects, and optimal uses in different applications.

Synthesemethoden

The synthesis of (Z)-3,4-Difluoro-3-pentene-2-one involves the reaction of 3,4-difluoro-2-butanone with a base, such as potassium tert-butoxide, in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of (Z)-3,4-Difluoro-3-pentene-2-one with high yield and purity.

Wissenschaftliche Forschungsanwendungen

(Z)-3,4-Difluoro-3-pentene-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (Z)-3,4-Difluoro-3-pentene-2-one has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In materials science, (Z)-3,4-Difluoro-3-pentene-2-one has been used as a building block for the synthesis of fluorinated polymers and materials with improved properties. In organic synthesis, (Z)-3,4-Difluoro-3-pentene-2-one has been used as a versatile reagent for the synthesis of various compounds.

Eigenschaften

CAS-Nummer

108642-94-0

Produktname

(Z)-3,4-Difluoro-3-pentene-2-one

Molekularformel

C5H6F2O

Molekulargewicht

120.1 g/mol

IUPAC-Name

(Z)-3,4-difluoropent-3-en-2-one

InChI

InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3-

InChI-Schlüssel

HSVZGXGFJZETGV-HYXAFXHYSA-N

Isomerische SMILES

C/C(=C(\C(=O)C)/F)/F

SMILES

CC(=C(C(=O)C)F)F

Kanonische SMILES

CC(=C(C(=O)C)F)F

Synonyme

3-Penten-2-one, 3,4-difluoro-, (3Z)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.